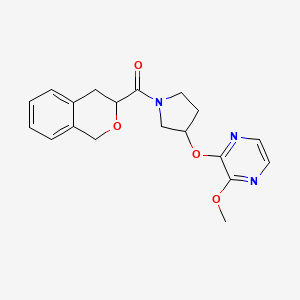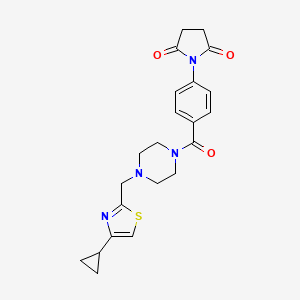
1-(4-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves intricate chemical processes, including Dieckmann cyclization, which is a method used to form piperazine-2,5-diones from substructures containing terminal methylene adjacent to nitrogen. This process utilizes sodium hydride (NaH) in tetrahydrofuran (THF) and is part of the broader strategy to assemble these molecules from β-(alkylamino)alcohol or similar precursors through acylation and oxidation steps (Aboussafy & Clive, 2012).
Molecular Structure Analysis
Molecular structure analysis often relies on crystallography and spectroscopic methods to elucidate the arrangement of atoms within a compound. For compounds within the same class as the target molecule, studies have detailed the hydrogen-bond association and polymorphic crystalline forms that exhibit different hydrogen-bonding networks, revealing the complexity and diversity of interactions that can affect molecular conformation and properties (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are varied and can lead to the formation of compounds with significant pharmacological activity. For example, the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives reveals the potential for creating compounds with potent 5-HT2 antagonist activity, demonstrating the versatility of piperazine-based structures in medicinal chemistry (Watanabe et al., 1992).
Scientific Research Applications
Anticonvulsant Activity
Research on related piperazine-2,5-dione derivatives has shown promising anticonvulsant properties. A study by Rybka et al. (2017) described the synthesis of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents, revealing that some compounds displayed significant protection against seizures in mice, with a plausible mechanism of action involving sodium and L-type calcium channels blocking (Rybka et al., 2017). This suggests that the core structure of pyrrolidine-2,5-dione, when modified appropriately, can lead to potent anticonvulsant activity.
Antimicrobial and Antifungal Activity
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, which showed notable antibacterial activity, especially those with pyridine or piperazine moieties (Mohanty et al., 2015). These findings indicate the potential of incorporating piperazine-2,5-dione derivatives in the development of new antimicrobial agents.
Anticancer Activity
Kumar et al. (2013) conducted research on piperazine-2,6-dione derivatives, assessing their anticancer activity against various cancer cell lines. The study found that certain derivatives exhibited good anticancer activity, suggesting the possible utility of such compounds in cancer treatment (Kumar et al., 2013).
Herbicidal Activity
Li et al. (2005) explored the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, pointing towards the agricultural applications of such chemical structures (Li et al., 2005).
Synthesis and Chemical Properties
Research has also focused on the synthesis and exploration of the chemical properties of related compounds. For instance, Aboussafy et al. (2012) reported on the Dieckmann cyclization route to piperazine-2,5-diones, providing insight into the synthesis pathways and potential modifications of such compounds (Aboussafy & Clive, 2012).
Future Directions
The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, given the wide range of biological activities exhibited by pyrrolidine and piperazine derivatives, this compound could be explored for potential therapeutic applications .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The presence of a piperazine ring and a thiazole ring could potentially allow for interactions with various biological targets .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to have diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. The presence of a pyrrolidine ring can contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, and the increased three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-[4-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-20-7-8-21(28)26(20)17-5-3-16(4-6-17)22(29)25-11-9-24(10-12-25)13-19-23-18(14-30-19)15-1-2-15/h3-6,14-15H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYWVOWRJANDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

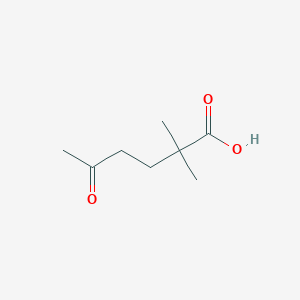
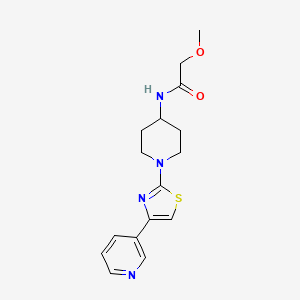
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)
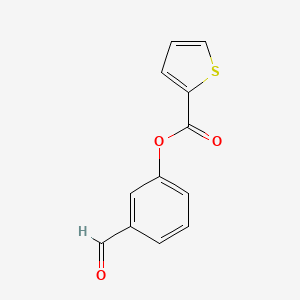

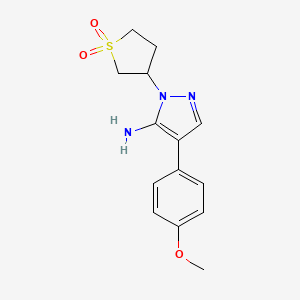
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
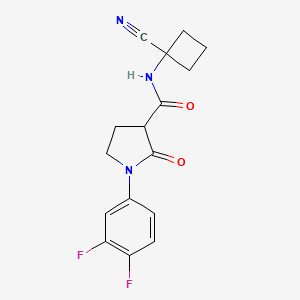
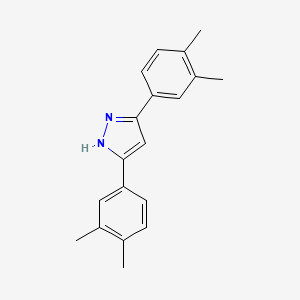
![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)

